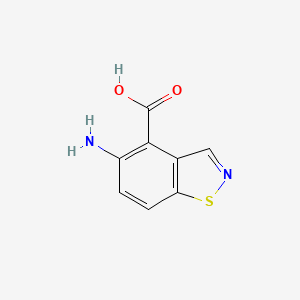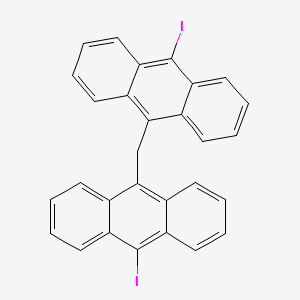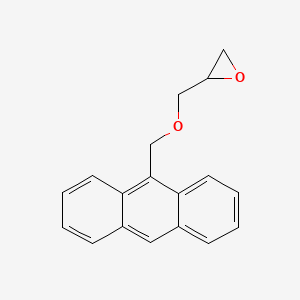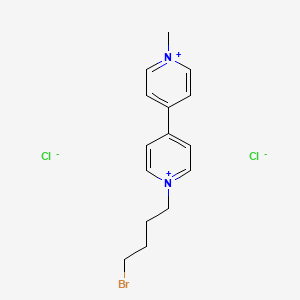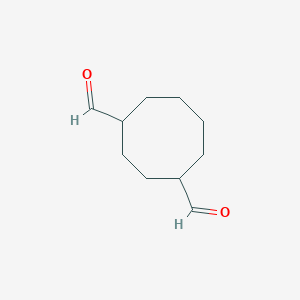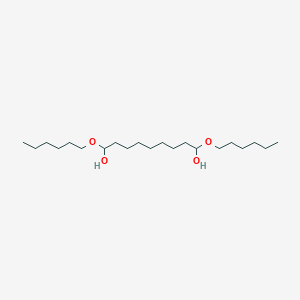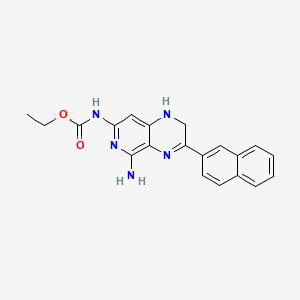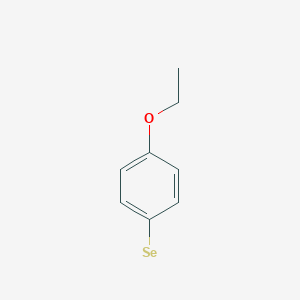
4-Ethoxybenzeneselenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzeneselenol is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with selenium, followed by hydrolysis to yield the desired compound. The reaction typically proceeds as follows: [ \text{4-Ethoxyphenylmagnesium bromide} + \text{Selenium} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods: Industrial production of this compound often involves the in situ generation of the compound due to its limited shelf life. This can be achieved by reducing diphenyldiselenide in the presence of a suitable reducing agent, followed by acidification to obtain the selenol.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxybenzeneselenol undergoes various chemical reactions, including:
Oxidation: The compound is easily oxidized by air to form diphenyl diselenide.
Reduction: Reduction of diphenyldiselenide can regenerate this compound.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzeneselenol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 4-ethoxybenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, making it a potent antioxidant. This redox activity allows it to interact with various molecular targets and pathways, including the modulation of reactive oxygen species (ROS) levels and the protection of cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Benzeneselenol: Similar structure but lacks the ethoxy group.
Thiophenol: Contains sulfur instead of selenium.
Phenol: Contains oxygen instead of selenium.
Uniqueness: 4-Ethoxybenzeneselenol is unique due to the presence of both the ethoxy group and the selenium atom. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H9OSe |
|---|---|
Molekulargewicht |
200.13 g/mol |
InChI |
InChI=1S/C8H9OSe/c1-2-9-7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BQBPJPLDHCMNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
